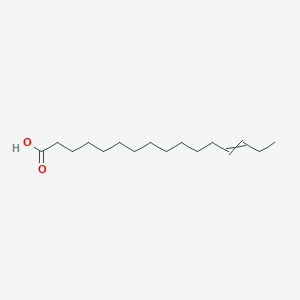
Hexadec-13-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end, giving it unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadec-13-enoic acid can be synthesized through various methods, including the catalytic hydrogenation of longer-chain polyunsaturated fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often derived from natural sources such as marine oils and certain plant oils. The extraction process involves solvent crystallization and molecular distillation. For instance, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, followed by crystallization and molecular distillation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) to form epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form hexadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Hexadecanoic acid.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Hexadec-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
Wirkmechanismus
The mechanism of action of hexadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress hepatic steatosis and improve insulin sensitivity by modulating the release of adipokines .
Vergleich Mit ähnlichen Verbindungen
Hexadec-13-enoic acid can be compared with other similar long-chain monounsaturated fatty acids, such as:
Hexadec-7-enoic acid (hypogeic acid): Similar in structure but with the double bond at the 7th position.
Hexadec-9-enoic acid (palmitoleic acid): Has the double bond at the 9th position and is known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its role in modulating lipid metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
144462-52-2 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
hexadec-13-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
UFRASUJYZLLIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

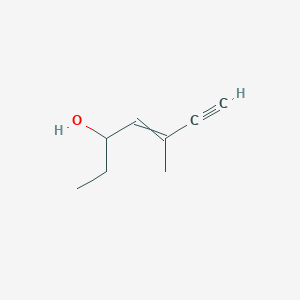
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)


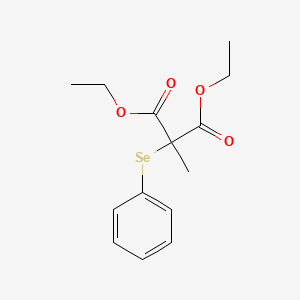

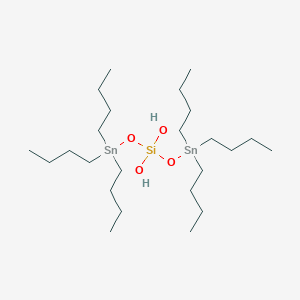
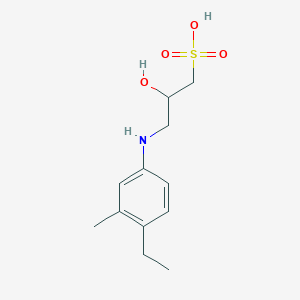
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
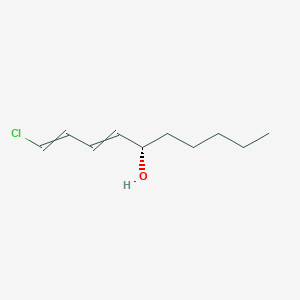
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
